molecular formula C30H35N3O3 B4937641 3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B4937641
M. Wt: 485.6 g/mol
InChI Key: CFHSXIVYOBIFQL-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[45]decane-2,4-dione involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its complex structure, which combines multiple functional groups and a spirocyclic framework.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3/c1-4-32-28(35)33(26-19-24-7-5-6-8-25(24)20-26)27(34)30(32)15-17-31(18-16-30)21-23-11-9-22(10-12-23)13-14-29(2,3)36/h5-12,26,36H,4,15-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHSXIVYOBIFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=C(C=C3)C#CC(C)(C)O)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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